In-Depth Technical Guide: 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 57672-33-0)
In-Depth Technical Guide: 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 57672-33-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a key chemical intermediate with significant applications in pharmaceutical synthesis. Its structural features, particularly the presence of the nitro group and the carboxylic acid moiety on the benzodioxane scaffold, make it a valuable precursor for the development of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway with a detailed experimental protocol, and its established role as a precursor in the synthesis of selective adrenergic receptor antagonists, a critical class of drugs for cardiovascular and central nervous system disorders.
Chemical and Physical Properties
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a solid organic compound at room temperature. A summary of its key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
| Property | Value | Source |
| CAS Number | 57672-33-0 | [1][2] |
| Molecular Formula | C₉H₇NO₆ | [1][3][4] |
| Molecular Weight | 225.16 g/mol | [3][4] |
| Appearance | Solid (form not specified) | General knowledge |
| Storage | Room temperature, dry conditions | [4] |
Synthesis
Proposed Synthetic Pathway
The synthesis begins with the formation of the benzodioxane ring system, followed by oxidation of the aldehyde to a carboxylic acid, and finally, nitration of the aromatic ring.
Caption: Proposed synthetic pathway for 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Experimental Protocols
The following protocols are based on analogous reactions found in the literature.
Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
This procedure is adapted from a patented method for the synthesis of the parent carboxylic acid.
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Materials: 3,4-dihydroxybenzaldehyde, 1,2-dibromoethane, a suitable base (e.g., potassium carbonate), a suitable solvent (e.g., DMF or acetone), potassium permanganate, water, hydrochloric acid.
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Procedure:
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A mixture of 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane is reacted in the presence of a base in a suitable solvent to yield 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde.
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The intermediate aldehyde is then oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate in an aqueous solution.
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The reaction mixture is worked up by filtration to remove manganese dioxide, followed by acidification of the filtrate with hydrochloric acid to precipitate the product.
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The crude 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is collected by filtration, washed with water, and dried.
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Step 2: Nitration of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
This protocol is based on the nitration of a similar benzodioxine carboxamide derivative.
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Materials: 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid, nitric acid, trifluoroacetic anhydride (TFAA) or trifluoroacetic acid, a suitable solvent (e.g., dichloromethane).
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Procedure:
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2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid is dissolved in a suitable solvent and cooled in an ice bath.
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A nitrating mixture, prepared by the careful addition of nitric acid to trifluoroacetic anhydride or trifluoroacetic acid at low temperature, is added dropwise to the solution of the carboxylic acid.
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The reaction is stirred at low temperature for a specified period and then allowed to warm to room temperature.
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The reaction is quenched by pouring it into ice water.
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The product, 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, is extracted with an organic solvent.
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The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.
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Role in Drug Development: Precursor for Adrenergic Antagonists
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a crucial intermediate in the synthesis of selective adrenergic receptor antagonists.[5] Adrenergic antagonists, commonly known as beta-blockers, are a class of drugs that bind to and inhibit the function of adrenergic receptors.[6] These receptors are key components of the sympathetic nervous system and are involved in regulating various physiological processes, including heart rate, blood pressure, and bronchodilation.
Adrenergic Signaling and Blockade
The binding of catecholamines like norepinephrine and epinephrine to β-adrenergic receptors (primarily β1 and β2) initiates a signaling cascade.
Caption: Simplified adrenergic signaling and the mechanism of action of adrenergic antagonists.
Synthetic Utility
The nitro group in 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can be readily reduced to an amino group, which can then be further functionalized to introduce the side chains characteristic of many beta-blockers. The carboxylic acid group provides a handle for creating amide or ester linkages, further expanding the diversity of potential drug candidates. While specific examples of adrenergic antagonists synthesized directly from this nitro-compound are not detailed in the readily available literature, its structural similarity to known precursors for drugs like Doxazosin underscores its importance.
Spectroscopic Characterization (Predicted)
Specific spectroscopic data for 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is not publicly available. However, based on the known spectral properties of similar compounds, the following characteristic signals can be predicted.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons in the region of 7.0-8.5 ppm, with shifts influenced by the electron-withdrawing nitro and carboxylic acid groups.- Methylene protons of the dioxine ring as multiplets around 4.3-4.5 ppm.- A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid around 165-175 ppm.- Aromatic carbons in the range of 110-160 ppm, with quaternary carbons attached to the nitro and dioxine oxygen atoms appearing at lower field.- Methylene carbons of the dioxine ring around 65 ppm. |
| IR Spectroscopy | - A broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹.- A strong C=O stretch for the carboxylic acid around 1700 cm⁻¹.- Asymmetric and symmetric N-O stretches for the nitro group around 1530 and 1350 cm⁻¹, respectively.- C-O stretches for the ether linkages in the dioxine ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 225.15 g/mol .- Fragmentation patterns showing the loss of -OH (M-17), -COOH (M-45), and -NO₂ (M-46). |
Conclusion
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a valuable and versatile intermediate in medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably predicted from established methodologies. Its primary importance lies in its role as a precursor for the synthesis of selective adrenergic receptor antagonists, a class of drugs with profound therapeutic impact. Further research into the synthesis and application of this compound could lead to the development of novel therapeutics with improved efficacy and selectivity.
References
- 1. 001chemical.com [001chemical.com]
- 2. eontrading.uk [eontrading.uk]
- 3. 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid - CAS:57672-33-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid [myskinrecipes.com]
- 5. 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid [myskinrecipes.com]
- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
